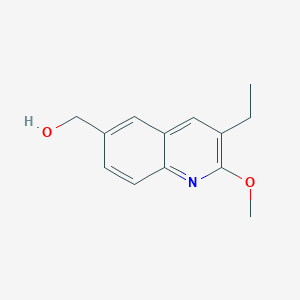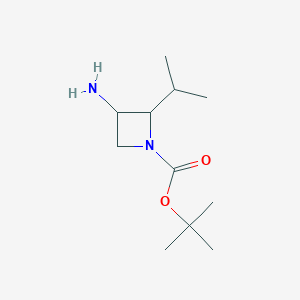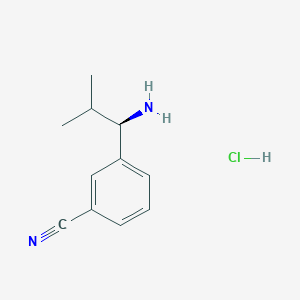
(R)-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzonitrile derivative and a chiral amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to specific physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
Uniqueness
®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is unique due to its specific chiral configuration and the position of the amino and nitrile groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
1212205-80-5 |
|---|---|
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
3-[(1R)-1-amino-2-methylpropyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-4-9(6-10)7-12;/h3-6,8,11H,13H2,1-2H3;1H/t11-;/m1./s1 |
InChI-Schlüssel |
SEUAGFIJUBMZRP-RFVHGSKJSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC=CC(=C1)C#N)N.Cl |
Kanonische SMILES |
CC(C)C(C1=CC=CC(=C1)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
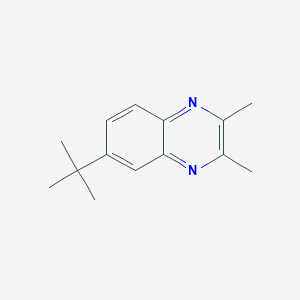

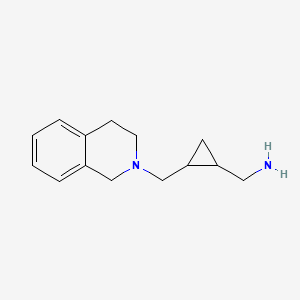
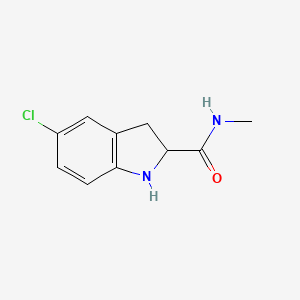
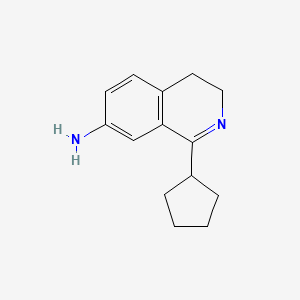

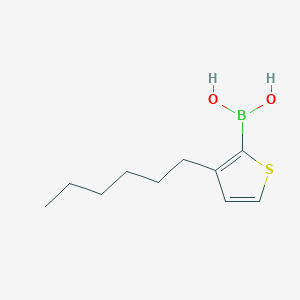
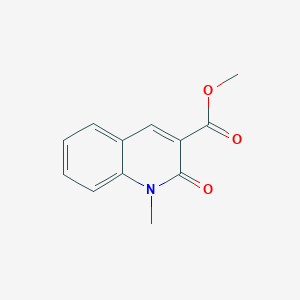


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
